molecular formula C52H42N2O2P2 B181466 N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] CAS No. 138517-62-1

N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]

Cat. No.: B181466
CAS No.: 138517-62-1
M. Wt: 788.8 g/mol
InChI Key: GAVLUHWIRDNCEW-CDKYPKJRSA-N
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Description

N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]: is a complex organic compound with the molecular formula C52H42N2O2P2 It is known for its unique structure, which includes two diphenylphosphinobenzamide groups connected by a 1,2-diphenyl-1,2-ethanediyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include diphenylphosphinobenzamide and 1,2-diphenyl-1,2-ethanediyl derivatives.

    Coupling Reaction: The intermediates are then coupled using a palladium-catalyzed cross-coupling reaction. This step requires precise control of reaction conditions, including temperature, solvent, and the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction parameters.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often requiring a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: The compound is explored for its potential in creating advanced materials with unique properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.

    Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, influencing reactions like catalysis or biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]
  • N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]

Uniqueness

N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide] stands out due to its specific structural features and the resulting chemical properties

This detailed overview provides a comprehensive understanding of N,N’-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide], covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)/t49-,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUHWIRDNCEW-CDKYPKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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